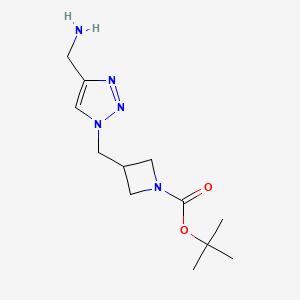

tert-butyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate

Description

This compound features a tert-butoxycarbonyl (Boc)-protected azetidine ring connected via a methylene group to a 1,2,3-triazole moiety substituted with an aminomethyl group at the 4-position. The Boc group enhances stability during synthetic processes, while the azetidine’s small ring strain and triazole’s hydrogen-bonding capability make it a versatile intermediate in medicinal chemistry and drug discovery . Its molecular formula is C₁₁H₂₀ClN₅O₂ (hydrochloride salt; MW 289.76 g/mol), with a CAS registry number 2137640-21-0 .

Properties

IUPAC Name |

tert-butyl 3-[[4-(aminomethyl)triazol-1-yl]methyl]azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O2/c1-12(2,3)19-11(18)16-5-9(6-16)7-17-8-10(4-13)14-15-17/h8-9H,4-7,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITBSWDABFDEJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CN2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound tert-butyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate is a derivative of azetidine and triazole, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The molecular formula of this compound is C₁₃H₁₈N₄O₂. The compound features a triazole ring that is known for its ability to interact with various biological targets, enhancing its pharmacological potential.

Biological Activity Overview

Research indicates that compounds containing the triazole moiety exhibit a range of biological activities including:

- Antimicrobial Activity : Triazole derivatives have shown significant antibacterial and antifungal properties. Studies suggest that the incorporation of the aminomethyl group enhances these activities by improving solubility and bioavailability.

- Antitumor Activity : Triazole derivatives have been investigated for their anticancer properties. For instance, derivatives similar to the compound have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer and lung cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many triazole compounds act as inhibitors of key enzymes involved in cellular processes such as DNA replication and protein synthesis. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

- Interaction with Receptors : The compound may interact with specific receptors or proteins involved in signaling pathways that regulate cell growth and survival.

- Generation of Reactive Oxygen Species (ROS) : Some studies suggest that triazole derivatives can induce oxidative stress in cells, leading to programmed cell death.

Case Studies

Several studies have highlighted the biological activity of similar compounds:

Pharmacological Applications

Given its biological activity, this compound holds promise for various therapeutic applications:

- Cancer Therapy : Due to its anticancer properties, further development could lead to new chemotherapeutic agents.

- Antimicrobial Agents : Its efficacy against bacterial strains suggests potential use in treating infections resistant to conventional antibiotics.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of azetidine compounds exhibit promising antimicrobial properties. The specific compound tert-butyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate has been evaluated for its efficacy against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study demonstrated that this compound showed significant activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was found to be less than 1 μg/mL against resistant strains, indicating its potential as a lead compound for tuberculosis treatment.

| Property | Value |

|---|---|

| Antimicrobial MIC | < 1 μg/mL |

| Target Pathogens | Staphylococcus aureus, Mycobacterium tuberculosis |

Anticancer Properties

The compound's structural analogs have been studied for their anticancer potential. In vitro studies have shown that certain derivatives exhibit significant cytotoxic effects on various cancer cell lines.

Case Study: Anticancer Activity

In vivo studies using BALB/c nude mice inoculated with MDA-MB-231 cells demonstrated that treatment with this compound significantly inhibited lung metastasis. The treated mice exhibited reduced metastatic nodules compared to controls.

| Property | Value |

|---|---|

| Ant |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Key Observations :

- Triazole Substitution: The target compound’s aminomethyl-triazole group distinguishes it from benzyl- or aryl-substituted triazoles (e.g., ). This group enhances water solubility and provides a reactive handle for further functionalization (e.g., amide bond formation).

- Linker Flexibility : The methylene linker between the azetidine and triazole offers conformational flexibility compared to rigid carbamoyl or pyrimidinyl linkers in analogues .

- Boc Protection : All compounds share Boc protection, which stabilizes the azetidine nitrogen during synthesis but requires acidic deprotection for downstream applications .

Physicochemical Properties

- Solubility: The aminomethyl group in the target compound improves aqueous solubility compared to hydrophobic benzyl or aryl substituents in .

- Stability : Boc-protected azetidines (e.g., ) are stable under basic conditions but prone to cleavage in acidic environments (e.g., TFA).

Preparation Methods

Synthesis of the Azetidine Core

Methodology:

The foundational step involves synthesizing the tert-butyl-protected azetidine-1-carboxylate, commonly known as tert-butyl azetidine-1-carboxylate. This intermediate can be prepared via cyclization of amino acid derivatives or through nucleophilic substitution reactions involving azetidine precursors.

- Starting from N-Boc-protected amino acids or amino alcohols, cyclization is achieved under dehydrating conditions, often using reagents like phosphorus oxychloride or polyphosphoric acid.

- Alternatively, direct nucleophilic substitution of suitable halogenated precursors with azetidine derivatives under basic conditions.

- Solvent: Dichloromethane or tetrahydrofuran (THF)

- Temperature: Room temperature to 70°C

- Reagents: Dehydrating agents, bases such as triethylamine or N,N-diisopropylethylamine

Introduction of the Aminomethyl Group and Triazole Formation

Methodology:

The key step involves attaching the 4-(aminomethyl)-1H-1,2,3-triazol-1-yl group to the azetidine core. This is predominantly achieved via click chemistry (Cu(I)-catalyzed azide-alkyne cycloaddition) or through nucleophilic substitution on pre-formed azetidine derivatives.

a. Synthesis of 4-(Aminomethyl)-1H-1,2,3-triazole:

- The triazole ring can be synthesized via Huisgen cycloaddition between azides and alkynes, with subsequent functionalization to introduce the amino group.

- Alternatively, direct amino-functionalized triazoles are commercially available or prepared via substitution reactions on halogenated triazoles.

- The amino-triazole derivative is coupled to the azetidine core through amide or carbamate linkages.

- Use of carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF at 20°C for 12 hours yields the desired conjugate with moderate to high efficiency.

- Solvent: N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Catalysts: Copper sulfate and sodium ascorbate for click reactions

- Temperature: 20°C to 70°C depending on the step

- A synthesis route involving EDCI-mediated coupling in DMF at room temperature achieved yields of approximately 60-65%.

Functionalization and Final Assembly

Methodology:

The final step involves deprotection of the tert-butyl group (if necessary) and formation of the hydrochloride salt to enhance stability and solubility.

- Acidic conditions using trifluoroacetic acid or HCl in dioxane can remove tert-butyl groups selectively.

- Treatment with hydrochloric acid in ethanol or water yields the hydrochloride salt, which is often used in biological assays.

- Acid: HCl in ethanol or aqueous solution

- Temperature: Room temperature or slight heating (~40°C)

- Overall yields for the final product are reported to be around 80-90%, with purity exceeding 95% after chromatography.

Summary of Preparation Data

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Azetidine core synthesis | N-Boc amino acids, dehydrating agents | 70°C, inert atmosphere | 80-90 | Cyclization or substitution |

| Triazole formation | Azides, alkynes, Cu(I) catalysts | Room temp, 12-24h | 60-65 | Huisgen cycloaddition |

| Coupling to azetidine | EDCI, HOBt, amino-triazole | DMF, room temp | 60-65 | Amide linkage formation |

| Deprotection & salt formation | HCl, ethanol | Room temp | 80-90 | Final product isolation |

Notes on Research and Optimization

- The click chemistry approach provides high regioselectivity and yields for the triazole formation, making it a preferred route for synthesizing the compound.

- The use of protecting groups like tert-butyl ensures stability during intermediate steps and facilitates purification.

- Optimization of reaction conditions, such as temperature and solvent choice, significantly influences the overall yield and purity.

Q & A

Q. What are the key synthetic routes for preparing tert-butyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate?

The synthesis typically involves multi-step reactions:

- Triazole Ring Formation : Copper(I)-catalyzed 1,3-dipolar cycloaddition (CuAAC) between terminal alkynes and azides is a regiospecific method to form 1,4-substituted triazoles .

- Azetidine Functionalization : The azetidine ring is modified via nucleophilic substitution or reductive amination. For example, tert-butyl groups are introduced using Boc-protection strategies under anhydrous conditions .

- Aminomethylation : The 4-position of the triazole is functionalized with aminomethyl groups using reagents like formaldehyde and ammonium chloride in a Mannich-type reaction . Critical Analysis: While describes analogous triazole syntheses, regioselectivity in CuAAC ( ) ensures precise 1,4-substitution, minimizing side products.

Q. How can the compound’s structure be rigorously characterized?

A combination of techniques is required:

- X-ray Crystallography : Refinement programs like SHELXL ( ) resolve bond angles and stereochemistry, critical for confirming azetidine and triazole conformations.

- Spectroscopy : H/C NMR identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm), while IR confirms carbonyl (Boc) and triazole C=N stretches .

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., CHNOS) .

Q. What purification methods are optimal for this compound?

- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane or methanol/dichloromethane (e.g., EtOAC/MeOH + 0.25% EtN for polar intermediates) .

- Recrystallization : Use solvents like ethanol or acetonitrile to isolate high-purity crystals, particularly after Boc-deprotection steps .

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection, as tert-butyl derivatives may release irritants upon decomposition .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., triethylamine) .

Advanced Research Questions

Q. How can regioselective functionalization of the triazole ring be achieved without disrupting the azetidine moiety?

- Protecting Group Strategy : Temporarily protect the azetidine’s NH group with a Boc or Fmoc group during triazole modifications .

- Metal Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the triazole’s 5-position, leveraging steric hindrance from the tert-butyl group to direct reactivity . Data Contradiction: describes thiocyanate-based triazole synthesis, which may conflict with CuAAC ( ) in regiochemical outcomes.

Q. How does the compound’s stability vary under acidic or basic conditions?

- Acidic Hydrolysis : The Boc group is cleaved under trifluoroacetic acid (TFA), while the triazole remains intact. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Basic Conditions : The azetidine ring may undergo ring-opening at pH >10. Stabilize with buffered solutions (pH 7–8) during biological assays .

Q. What computational methods predict the compound’s reactivity in drug-target interactions?

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., enzymes) and the compound’s SMILES string (e.g., CC(C)(C)OC(=O)N1CCCC(C1)C2=NNC(=S)N2C3CC3) to model binding .

- DFT Calculations : Gaussian 09 optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

Q. How can interactions with biological targets (e.g., enzymes) be experimentally validated?

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (K) in real-time .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity and stoichiometry .

Methodological Notes

- Contradictions in Synthesis : and propose divergent triazole-forming methods (thiocyanate vs. CuAAC). Validate regiochemistry via H NMR (triazole proton integration) or X-ray .

- Safety vs. Reactivity : While tert-butyl groups enhance stability (), their cleavage (e.g., TFA) requires careful waste management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.